molecular formula C14H13N5O3 B2638212 (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide CAS No. 2035021-47-5

(2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide

Cat. No.: B2638212
CAS No.: 2035021-47-5
M. Wt: 299.29
InChI Key: KACZKLOANJQTBB-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide is a complex organic compound that features a furan ring, a triazolopyrazine moiety, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Triazolopyrazine Moiety: This can be achieved by reacting appropriate hydrazine derivatives with 1,2-diketones, followed by cyclization.

    Coupling Reaction: The final step involves coupling the furan ring with the triazolopyrazine moiety using a suitable linker, such as a propenamide group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the triazolopyrazine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted triazolopyrazine derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The furan ring and triazolopyrazine moiety allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(furan-2-yl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)prop-2-enamide
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, this compound has a unique combination of functional groups that allow it to participate in a wide range of chemical reactions. Its structure also provides specific binding properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-21-14-13-18-17-11(19(13)7-6-15-14)9-16-12(20)5-4-10-3-2-8-22-10/h2-8H,9H2,1H3,(H,16,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZKLOANJQTBB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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